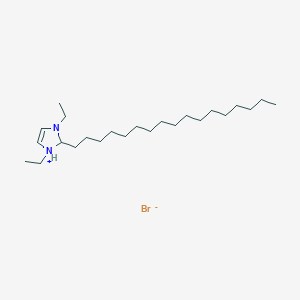
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a long alkyl chain, makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of an imidazole derivative with a long-chain alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme can be represented as follows:
Starting Materials: Imidazole, 1-bromoheptadecane, diethyl sulfate.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The imidazole is first alkylated with diethyl sulfate to form 1,3-diethylimidazole. This intermediate is then reacted with 1-bromoheptadecane under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form imidazolium-based ionic liquids with different properties.
Reduction: Reduction reactions can modify the alkyl chain or the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of new imidazolium salts with different anions.
Oxidation: Generation of imidazolium-based ionic liquids.
Reduction: Modified imidazolium compounds with altered alkyl chains or ring structures.
科学研究应用
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents, benefiting from its amphiphilic nature.
作用机制
The mechanism of action of 1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi.
相似化合物的比较
Similar Compounds
- 1,3-Diethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Dimethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Diethyl-2-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
Comparison
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide stands out due to its specific alkyl chain length, which imparts unique amphiphilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs. Additionally, its synthesis and reactivity profile are well-documented, making it a versatile compound for various applications.
属性
CAS 编号 |
870194-17-5 |
|---|---|
分子式 |
C24H49BrN2 |
分子量 |
445.6 g/mol |
IUPAC 名称 |
1,3-diethyl-2-heptadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C24H48N2.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(5-2)22-23-26(24)6-3;/h22-24H,4-21H2,1-3H3;1H |
InChI 键 |
GREDKXQVSCGPEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1[NH+](C=CN1CC)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
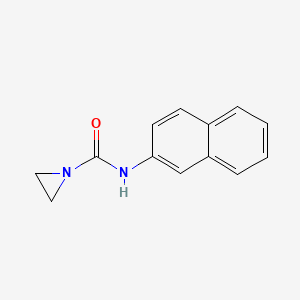
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
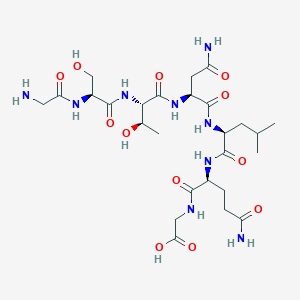
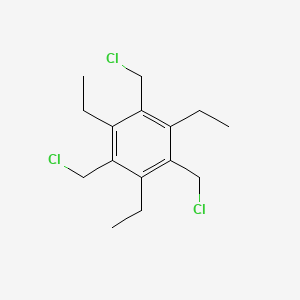

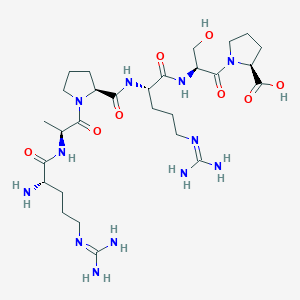
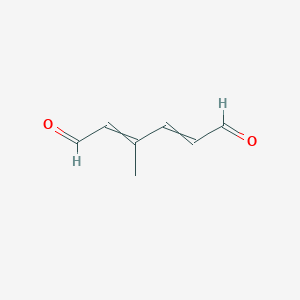
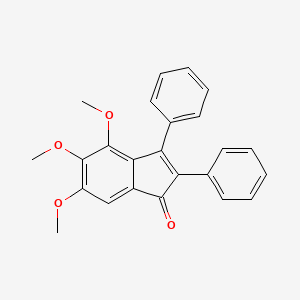
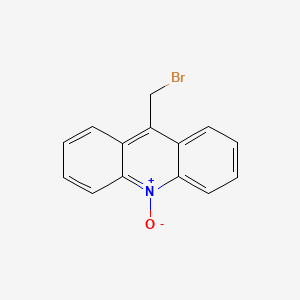

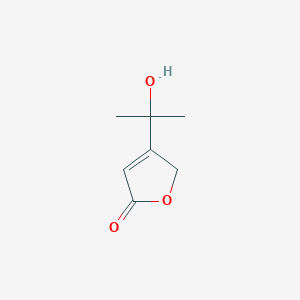
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
